Descyano Carbamoyl Alogliptin
Description
Descyano Carbamoyl Alogliptin is a structural derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, a well-established antidiabetic agent. The compound is characterized by the replacement of the cyano (-CN) group in alogliptin’s benzyl moiety with a carbamoyl (-CONH₂) group.
Alogliptin itself is a potent DPP-4 inhibitor (IC₅₀ = 7.6 nM) approved for treating type 2 diabetes mellitus (T2DM). Its mechanism involves binding to key residues in the DPP-4 active site, including Glu205, Glu206, and Arg125, via hydrogen bonds and π-interactions . The cyano group in alogliptin plays a critical role in stabilizing the interaction with Arg125, and its removal or substitution (as in this compound) has been shown to reduce inhibitory potency .
Properties
Molecular Formula |
C₁₈H₂₃N₅O₃ |
|---|---|
Molecular Weight |
357.41 |
Synonyms |
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Impact of Cyano Group Replacement: Substituting alogliptin’s cyano group with carbamoyl reduces potency by ~70% (IC₅₀ increases from 7.6 nM to ~24.3 nM). The cyano group’s electron-withdrawing nature strengthens H-bonding with Arg125, which is critical for DPP-4 inhibition .
Enhanced Potency via Fluorination: Introducing a fluorine atom at the 5th position of the 3-cyanobenzyl group (in fluorinated derivatives) improves activity 10-fold (IC₅₀ = 1.7 nM vs. 7.6 nM for alogliptin), highlighting the importance of electron-withdrawing substituents .
Hybrid Compounds (D and E): Novel hybrid compounds with furanyl and bromo substitutions exhibit IC₅₀ values below 1 nM, demonstrating superior potency. These modifications optimize electronic and steric interactions with the DPP-4 active site .
Binding Interactions
- Alogliptin: The cyano group forms a critical H-bond with Arg125, while the aminopiperidine group interacts with Glu205/Glu204. The benzyl moiety engages in π-stacking with Tyr547 .
- This compound: Replacement of cyano with carbamoyl weakens the H-bond with Arg125, reducing binding stability. However, the carbamoyl group may introduce new polar interactions, albeit less effective than cyano .
- Fluorinated and Hybrid Derivatives : Fluorine’s electron-withdrawing effect and bromo’s mesomeric effects enhance charge distribution, improving affinity for the DPP-4 catalytic pocket .
Q & A
Q. What biomarkers are critical for assessing this compound’s efficacy in non-albuminuric diabetic kidney disease (DKD)?
- Methodological Answer : Monitor urinary C-peptide/creatinine ratios and plasma glucagon levels, as alogliptin improves β-cell function (HOMA-β) and reduces hyperglucagonemia. Validate findings with kidney histopathology in animal models (e.g., glomerular basement membrane thickness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
